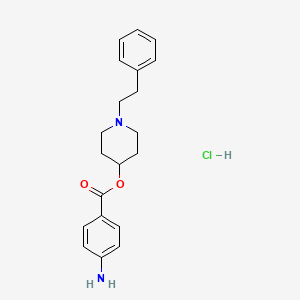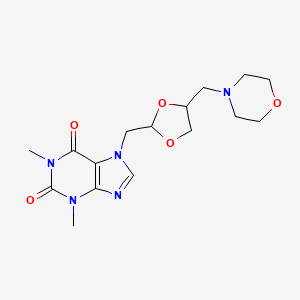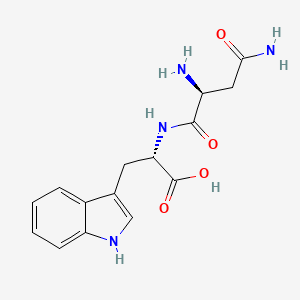
(4-Nitrophenyl) 2-(2,5-dioxopyrrolidin-1-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Nitrophenyl) 2-(2,5-dioxopyrrolidin-1-yl)acetate: is an organic compound that features a nitrophenyl group and a pyrrolidinone moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Nitrophenyl) 2-(2,5-dioxopyrrolidin-1-yl)acetate typically involves the esterification of 4-nitrophenol with 2-(2,5-dioxopyrrolidin-1-yl)acetic acid. This reaction can be catalyzed by acidic or basic conditions, often using reagents such as dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions:
Oxidation: The nitrophenyl group in (4-Nitrophenyl) 2-(2,5-dioxopyrrolidin-1-yl)acetate can undergo oxidation reactions, leading to the formation of nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to an amino group under suitable conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used as oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
Chemistry: (4-Nitrophenyl) 2-(2,5-dioxopyrrolidin-1-yl)acetate is used as a reagent in organic synthesis, particularly in the preparation of other ester compounds and in the study of reaction mechanisms.
Biology: In biological research, this compound can be used as a probe to study enzyme activities, particularly esterases and hydrolases, due to its ability to undergo hydrolysis.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
作用机制
The mechanism of action of (4-Nitrophenyl) 2-(2,5-dioxopyrrolidin-1-yl)acetate involves its hydrolysis by esterases, leading to the release of 4-nitrophenol and 2-(2,5-dioxopyrrolidin-1-yl)acetic acid. The hydrolysis reaction is facilitated by the presence of water and the catalytic activity of the enzyme. The released 4-nitrophenol can further participate in various biochemical pathways, depending on the biological context.
相似化合物的比较
(4-Nitrophenyl) acetate: Similar in structure but lacks the pyrrolidinone moiety.
(4-Nitrophenyl) 2-(2,5-dioxopyrrolidin-1-yl)propionate: Similar but with a propionate group instead of an acetate group.
(4-Nitrophenyl) 2-(2,5-dioxopyrrolidin-1-yl)butyrate: Similar but with a butyrate group instead of an acetate group.
Uniqueness: (4-Nitrophenyl) 2-(2,5-dioxopyrrolidin-1-yl)acetate is unique due to the presence of both the nitrophenyl and pyrrolidinone groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
属性
CAS 编号 |
75659-75-5 |
|---|---|
分子式 |
C12H10N2O6 |
分子量 |
278.22 g/mol |
IUPAC 名称 |
(4-nitrophenyl) 2-(2,5-dioxopyrrolidin-1-yl)acetate |
InChI |
InChI=1S/C12H10N2O6/c15-10-5-6-11(16)13(10)7-12(17)20-9-3-1-8(2-4-9)14(18)19/h1-4H,5-7H2 |
InChI 键 |
LHHRLLVFMAVKBU-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)N(C1=O)CC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




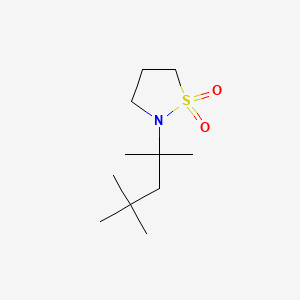
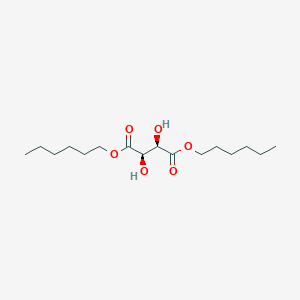
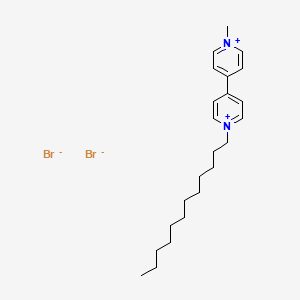

![1,7-Dioxaspiro[5.5]undec-2-ene](/img/structure/B14437003.png)
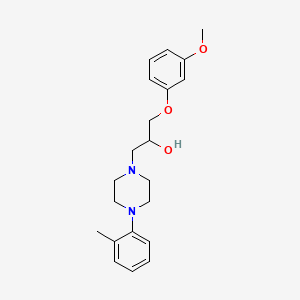

![Dipropyl [(methylamino)(phenyl)methyl]phosphonate](/img/structure/B14437019.png)
![1-Oxaspiro[2.5]octane-2-carbonyl chloride](/img/structure/B14437022.png)
